molecular formula C14H20N2O2 B3235332 (S)-2-Amino-N-cyclopropyl-N-(3-methoxy-benzyl)-propionamide CAS No. 1354006-67-9

(S)-2-Amino-N-cyclopropyl-N-(3-methoxy-benzyl)-propionamide

Cat. No.: B3235332
CAS No.: 1354006-67-9
M. Wt: 248.32 g/mol
InChI Key: AIUSRKFXHCZJFV-JTQLQIEISA-N
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Description

(S)-2-Amino-N-cyclopropyl-N-(3-methoxy-benzyl)-propionamide is a chiral amide compound with potential applications in various fields of chemistry, biology, and medicine. The compound features a cyclopropyl group, a methoxy-benzyl group, and an amino-propionamide backbone, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(3-methoxy-benzyl)-propionamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination and cyclopropanation processes, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-N-(3-methoxy-benzyl)-propionamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as thiols, amines, and halides.

Major Products Formed

    Oxidation: Oxides and hydroxylated derivatives.

    Reduction: Reduced amides and amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-cyclopropyl-N-(3-methoxy-benzyl)-propionamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(3-methoxy-benzyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The cyclopropyl and methoxy-benzyl groups contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-cyclopropyl-N-(3-methoxy-benzyl)-propionamide is unique due to its combination of a chiral center, cyclopropyl group, and methoxy-benzyl group. This combination imparts distinct chemical properties, reactivity, and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-N-[(3-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-10(15)14(17)16(12-6-7-12)9-11-4-3-5-13(8-11)18-2/h3-5,8,10,12H,6-7,9,15H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUSRKFXHCZJFV-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=CC(=CC=C1)OC)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=CC(=CC=C1)OC)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301153847
Record name Propanamide, 2-amino-N-cyclopropyl-N-[(3-methoxyphenyl)methyl]-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354006-67-9
Record name Propanamide, 2-amino-N-cyclopropyl-N-[(3-methoxyphenyl)methyl]-, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354006-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, 2-amino-N-cyclopropyl-N-[(3-methoxyphenyl)methyl]-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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